

1,2-Dihydronaphthalene chemical properties

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Compound of Interest

Compound Name: 1,2-Dihydronaphthalene

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An In-depth Technical Guide to the Chemical Properties of **1,2-Dihydronaphthalene**

Introduction

1,2-Dihydronaphthalene (also known as Dialin) is a bicyclic aromatic hydrocarbon with the chemical formula $C_{10}H_{10}$.^[1] Structurally, it consists of a benzene ring fused to a cyclohexadiene ring. This arrangement, where a stable aromatic system is fused with a reactive conjugated diene, imparts a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis.^[2] It is used in the preparation of a variety of more complex molecules and serves as a model substrate in studies of chemical and enzymatic reactions, such as oxidation and hydrogenation.^{[3][4]} This guide provides a detailed overview of its chemical and physical properties, spectroscopic signatures, reactivity, and key experimental protocols for professionals in research and drug development.

Physical and Chemical Properties

1,2-Dihydronaphthalene is a clear, colorless to faintly yellow-green liquid at room temperature.^{[1][2][5]} It is classified as a combustible liquid and is known to be toxic to aquatic life with long-lasting effects.^[1] The compound is immiscible with water but soluble in many organic solvents.^{[5][6][7]} Under exposure to UV light or temperatures above 300°C, it is prone to decomposition.^[2]

Table 1: Quantitative Physical and Chemical Properties of **1,2-Dihydronaphthalene**

Property	Value	References
Molecular Formula	C ₁₀ H ₁₀	[1][6]
Molecular Weight	130.19 g/mol	[1][2]
CAS Number	447-53-0	[1][6]
Appearance	Clear, faintly yellow-green liquid	[1][2]
Melting Point	-8 °C	[2][5][6]
Boiling Point	207 °C (at 1000 hPa) 89 °C (at 16 mmHg)	[2][5][6]
Density	0.997 g/mL (at 25 °C)	[5][6]
Refractive Index (n ²⁰ /D)	1.582	[5][6]
Flash Point	67 °C / 153 °F (closed cup)	[5][8]
Vapor Pressure	0.28 mmHg	[1]
Water Solubility	Not miscible or difficult to mix	[5][6][7]

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of **1,2-dihydronaphthalene**.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is characteristic. The four aromatic protons typically appear as a complex multiplet in the range of δ 6.85-7.29 ppm.[9] The vinylic protons on the cyclohexadiene ring appear at approximately δ 6.42 ppm and δ 5.99 ppm, while the aliphatic protons (allylic and benzylic) are found upfield around δ 2.28 ppm and δ 2.75 ppm.[9]
- ¹³C NMR Spectroscopy:** The spectrum will show 10 distinct signals corresponding to the ten carbon atoms in the asymmetric structure. Aromatic carbons will resonate in the δ 125-140 ppm region, while the vinylic and aliphatic carbons will appear further upfield.

- **Infrared (IR) Spectroscopy:** The IR spectrum displays characteristic absorption bands. These include C-H stretching for the aromatic ring (above 3000 cm^{-1}) and the aliphatic CH_2 groups (below 3000 cm^{-1}). Aromatic and vinylic C=C stretching vibrations are observed in the $1600\text{--}1450\text{ cm}^{-1}$ region.
- **UV-Vis Spectroscopy:** Due to the presence of a conjugated π -electron system, **1,2-dihydronaphthalene** absorbs ultraviolet radiation.^{[10][11]} This absorption is critical for photochemical reactions and analytical detection.
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion (M^+) peak at $m/z = 130$, corresponding to its molecular weight.

Reactivity and Chemical Transformations

The reactivity of **1,2-dihydronaphthalene** is dominated by the conjugated diene system within the non-aromatic ring, which readily undergoes addition and oxidation reactions while preserving the adjacent aromatic ring.

Oxidation

Oxidation is a key transformation of **1,2-dihydronaphthalene**, yielding synthetically useful products.

- **Enzymatic Oxidation:** Microorganisms can oxidize **1,2-dihydronaphthalene** with high stereoselectivity. For instance, *Sphingomonas yanoikuyae* strains oxidize it to several products, including (-)-(1R,2S)-cis-1,2-dihydroxy-1,2-3,4-tetrahydronaphthalene as the major product, alongside (+)-(R)-2-hydroxy-**1,2-dihydronaphthalene** and naphthalene.^[12] This biotransformation is catalyzed by dioxygenase enzymes.^[12]
- **Chemical Oxidation:**
 - **Epoxidation:** Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) results in the epoxidation of the double bond in the non-aromatic ring.^{[13][14][15]} Subsequent acid-catalyzed hydrolysis of the epoxide yields the corresponding trans-diol.
 - **Oxidative Rearrangement:** Treatment with iodine(III) or thallium(III) reagents can induce an oxidative ring contraction, transforming the **1,2-dihydronaphthalene** scaffold into

substituted indane derivatives, which are valuable in medicinal chemistry.[16]

Hydrogenation

Catalytic hydrogenation of the cyclohexadiene ring is a straightforward process. The reaction selectively reduces the non-aromatic double bonds, yielding 1,2,3,4-tetrahydronaphthalene (tetralin).[3] This reaction can be carried out using various catalysts, such as palladium or nickel-molybdenum systems.[17]

Synthesis

Several synthetic routes to **1,2-dihydronaphthalene** have been developed. It can be prepared via the elimination reaction of halo- or hydroxyl-substituted tetralins.[18] Another common method involves the isomerization of its unstable isomer, 1,4-dihydronaphthalene, using a base like sodium ethoxide in ethanol.[2] Cobalt-catalyzed reactions involving carbene precursors also provide access to a broad range of substituted **1,2-dihydronaphthalenes**.[19]

Experimental Protocols

Synthesis of 1,2-Dihydronaphthalene via Isomerization of 1,4-Dihydronaphthalene

This protocol is based on the principle that the conjugated 1,2-isomer is thermodynamically more stable than the non-conjugated 1,4-isomer.[2]

Materials:

- 1,4-Dihydronaphthalene
- Anhydrous Ethanol
- Sodium metal
- Standard glassware for reflux and extraction
- Inert atmosphere setup (Nitrogen or Argon)

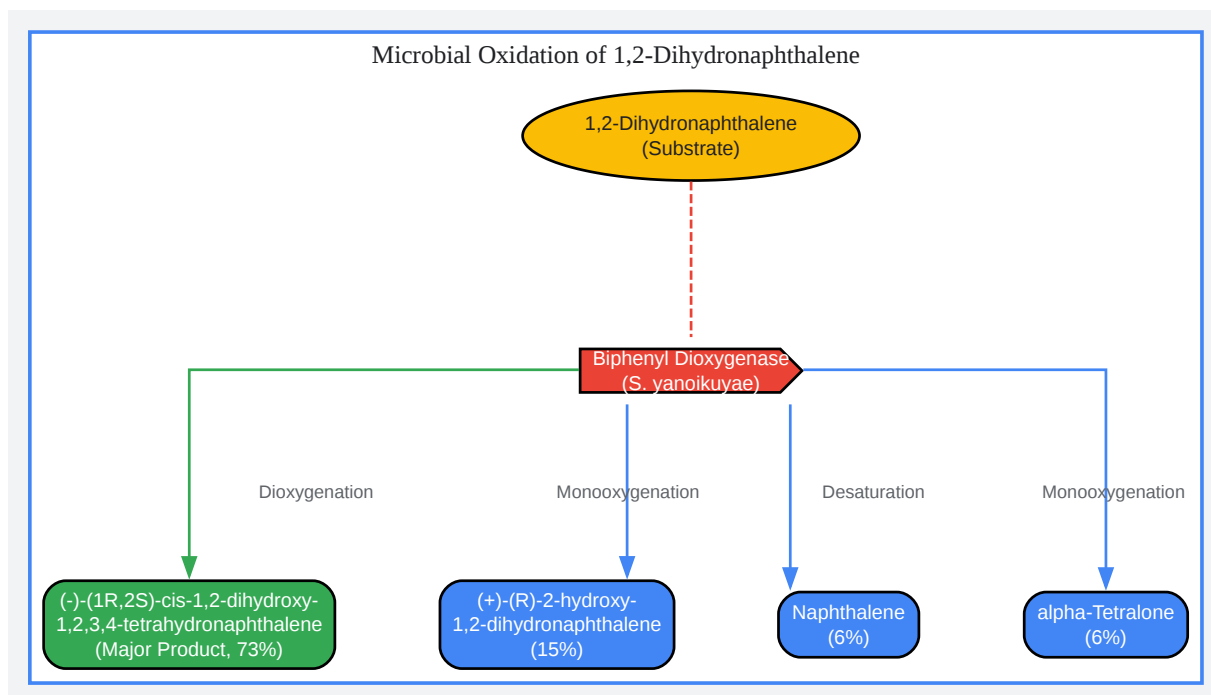
Procedure:

- Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
- Add 1,4-dihydronaphthalene to the sodium ethoxide solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Carefully quench the reaction by adding water.
- Perform a liquid-liquid extraction using a nonpolar organic solvent (e.g., diethyl ether or hexane).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation to yield pure **1,2-dihydronaphthalene**.

Visualized Reaction Pathway

The following diagram illustrates the complex oxidation of **1,2-dihydronaphthalene** by the biphenyl dioxygenase enzyme from *Sphingomonas yanoikuyae*, which catalyzes multiple types of transformations on the same substrate.



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Caption: Proposed pathway for the oxidation of **1,2-dihydronaphthalene** by *S. yanoikuyae*.

Safety and Handling

GHS Classification:

- Flammable Liquids (Category 4), H227: Combustible liquid.[1]
- Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]
- Hazardous to the aquatic environment, long-term hazard (Category 2), H411: Toxic to aquatic life with long lasting effects.[1]

Precautions for Safe Handling:

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and lab coats.[20]
- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[20]
- Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]
- Avoid contact with skin and eyes.[20]
- Avoid release to the environment.

Conditions for Safe Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][20]
- Keep away from incompatible materials and sources of ignition.[20]

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